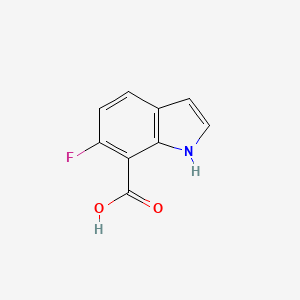

6-fluoro-1H-indole-7-carboxylic Acid

Descripción general

Descripción

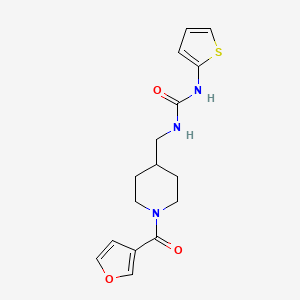

6-fluoro-1H-indole-7-carboxylic acid is a chemical compound with the CAS Number 875305-42-3 . It has a molecular weight of 179.15 .

Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indole-7-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 6th position and a carboxylic acid group at the 7th position . The InChI key for this compound is YJYWCXSCEPWZIV-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 6-fluoro-1H-indole-7-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

6-fluoro-1H-indole-7-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Immunomodulation and Anticancer Potential

6-Fluoroindole derivatives have been investigated as potential immunomodulators and anticancer agents. They may play a role in modulating immune responses and inhibiting cancer cell growth .

SGLT2 Inhibitors for Diabetes Management

Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors are used to manage hyperglycemia in diabetes. Although not directly studied for this purpose, 6-fluoroindole derivatives may contribute to SGLT2 inhibitor development .

Interleukin-2 Inducible T Cell Kinase Inhibition

Indolylindazoles and indolylpyrazolopyridines, which incorporate indole moieties, have been investigated as interleukin-2 inducible T cell kinase inhibitors. While not specific to 6-fluoro-1H-indole-7-carboxylic acid, this highlights the broader relevance of indole-based compounds in immunology research .

Hedgehog Pathway Inhibition

Amide conjugates of indole derivatives, including ketoprofen, have been explored as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. Although not directly studied for 6-fluoro-1H-indole-7-carboxylic acid, this pathway plays a crucial role in cancer and developmental processes .

Safety and Hazards

Direcciones Futuras

The future directions for research on 6-fluoro-1H-indole-7-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the importance of indole derivatives in medicinal chemistry, these compounds will continue to be a focus of research in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

6-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWCXSCEPWZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H-indole-7-carboxylic Acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)

![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)